molecular formula C12H12N4O3 B010056 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine CAS No. 100682-44-8

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

Cat. No. B010056
M. Wt: 260.25 g/mol
InChI Key: DKGIDXRLFYRRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that is involved in various physiological and pathological processes, such as inflammation, immune response, and cancer progression.

Mechanism Of Action

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine exerts its pharmacological effects by selectively blocking the activation of P2Y6 receptors. P2Y6 receptors are activated by uracil nucleotides, such as UDP and UTP, which are released from damaged cells or activated immune cells. Activation of P2Y6 receptors leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in various physiological and pathological processes.

Biochemical And Physiological Effects

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in LPS-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can also inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has several advantages for lab experiments, such as its high selectivity and potency for P2Y6 receptors, which allows for specific and reliable inhibition of P2Y6 receptor activation. However, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents or vehicle controls. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine may have off-target effects on other P2 receptors or non-P2 receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and P2Y6 receptors. One direction is to investigate the role of P2Y6 receptors in other physiological and pathological processes, such as wound healing, bone remodeling, and cardiovascular diseases. Another direction is to develop more selective and potent P2Y6 receptor antagonists, which can overcome the limitations of 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and provide more specific and reliable tools for studying P2Y6 receptor function. Finally, the development of P2Y6 receptor modulators, such as agonists or positive allosteric modulators, may provide new therapeutic options for various diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.

Synthesis Methods

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can be synthesized by reacting 2-methyl-4-methylene-5-oxotetrahydrofuran-2-carboxylic acid with hypoxanthine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain the pure product.

Scientific Research Applications

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been widely used in scientific research to investigate the role of P2Y6 receptors in various physiological and pathological processes. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been used to study the role of P2Y6 receptors in inflammation and immune response. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has also been used to study the role of P2Y6 receptors in cancer progression. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors.

properties

CAS RN

100682-44-8

Product Name

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17)

InChI Key

DKGIDXRLFYRRKD-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O

SMILES

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2N=CNC3=O

Canonical SMILES

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O

synonyms

9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

Origin of Product

United States

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